molecular formula C8H8F2O B1396565 3,5-Difluoro-2-methylanisole CAS No. 1806332-01-3

3,5-Difluoro-2-methylanisole

Cat. No. B1396565
M. Wt: 158.14 g/mol
InChI Key: NWURGQFULLTZFM-UHFFFAOYSA-N
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Description

“3,5-Difluoro-2-methylanisole” is a chemical compound with the molecular formula C8H8F2O . It has been used in the field of high explosives, specifically as a casting carrier in the design of a new melt-cast explosive .


Molecular Structure Analysis

The molecular structure of “3,5-Difluoro-2-methylanisole” consists of a benzene ring with two fluorine atoms and one methoxy group attached . The exact positions of these groups on the benzene ring would need to be confirmed through further analysis.

Safety And Hazards

While specific safety and hazard information for “3,5-Difluoro-2-methylanisole” was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

Future Directions

“3,5-Difluoro-2-methylanisole” shows promise in the field of high explosives, particularly in the design of new melt-cast explosives . Future research could explore its potential in this area further, as well as investigate its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties in more detail .

properties

IUPAC Name

1,5-difluoro-3-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-7(10)3-6(9)4-8(5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWURGQFULLTZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-2-methylanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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